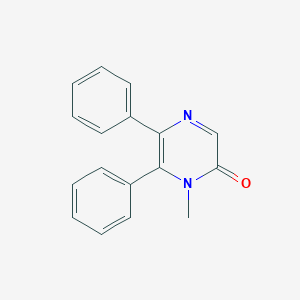
1-Methyl-5,6-diphenylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5,6-diphenylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The chemical structure of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one is characterized by a pyrazinone core with methyl and diphenyl substitutions. The synthesis of this compound can be achieved through various methodologies, including novel synthetic routes that enhance yield and purity. Recent studies have developed efficient methods for synthesizing 2(1H)-pyrazinones, which include this compound, using mesoionic oxazolium derivatives and activated methylene isocyanides .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antitumor Activity : Preliminary studies have indicated that this compound possesses cytotoxic properties against various cancer cell lines. Its ability to selectively target tumor cells while sparing normal cells has been a focal point in cancer research .
- Antibacterial Properties : In vitro studies have shown that this compound displays antibacterial activity against several pathogenic strains. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections .
- Antiviral Potential : The pyrazinone scaffold is known for its antiviral properties, with compounds similar to this compound being investigated for their efficacy against viral infections .
Case Study 1: Antitumor Efficacy
A study was conducted to evaluate the antitumor effects of this compound on human breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis. This study utilized various assays to measure cell viability and apoptosis markers, providing robust evidence of the compound's potential as an anticancer agent.
| Parameter | Result |
|---|---|
| IC50 (μM) | 15 |
| Apoptosis Rate (%) | 70 |
| Cell Viability (%) | 30 |
Case Study 2: Antibacterial Activity
In another study assessing antibacterial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion tests.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Eigenschaften
CAS-Nummer |
62251-28-9 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1-methyl-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-19-15(20)12-18-16(13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
IWVPWPYTOHQPMH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















